2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Description

BenchChem offers high-quality 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

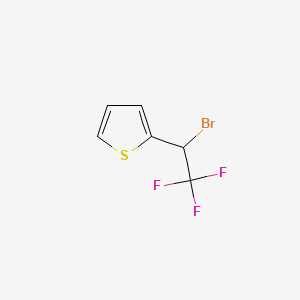

Structure

3D Structure

Properties

IUPAC Name |

2-(1-bromo-2,2,2-trifluoroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3S/c7-5(6(8,9)10)4-2-1-3-11-4/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMFCECTXQCCPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene: Synthesis, Properties, and Applications

Introduction: In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine atoms. The trifluoromethyl group, in particular, is a prevalent motif in numerous pharmaceuticals and agrochemicals, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] Thiophene and its derivatives are also a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for their diverse biological activities.[2] This guide provides a comprehensive technical overview of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (CAS Number: 1249101-79-8), a fluorinated building block with significant potential in organic synthesis. Due to the limited direct literature on this specific compound, this document will leverage established principles of organic chemistry and data from analogous structures to present a robust guide for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is presented in the table below. These values are calculated based on its chemical structure and are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 1249101-79-8 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₄BrF₃S | Chemical Supplier Catalogs |

| Molecular Weight | 245.06 g/mol | Calculated |

| IUPAC Name | 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene | IUPAC Nomenclature |

| Canonical SMILES | C1=CSC(=C1)C(C(F)(F)F)Br | Chemical Structure |

| Predicted LogP | 3.5 (approx.) | Cheminformatics Software |

| Predicted Boiling Point | 180-190 °C (at 760 mmHg) | Estimation from similar compounds |

| Predicted Density | 1.7-1.8 g/cm³ | Estimation from similar compounds |

Proposed Synthesis Pathway

Figure 1: Proposed two-step synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene from thiophene.

Step 1: Synthesis of 2-(2,2,2-Trifluoro-1-hydroxyethyl)thiophene (Precursor)

The initial step involves the regioselective deprotonation of thiophene at the 2-position using a strong organolithium base, followed by the addition of trifluoroacetaldehyde.

Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous tetrahydrofuran (THF).

-

Thiophene Addition: Thiophene is added to the THF and the solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (n-BuLi) in hexanes is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of 2-lithiothiophene.[3]

-

Addition of Trifluoroacetaldehyde: Gaseous trifluoroacetaldehyde (CF₃CHO) is bubbled through the solution, or a pre-condensed solution of trifluoroacetaldehyde in THF is added dropwise at -78 °C. The reaction is highly exothermic and the addition should be controlled to maintain the temperature.

-

Quenching: After the addition is complete, the reaction is stirred for an additional hour at -78 °C and then quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 2-(2,2,2-trifluoro-1-hydroxyethyl)thiophene, is purified by flash column chromatography.

Step 2: Synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (Target Compound)

The second step is the conversion of the secondary alcohol precursor to the corresponding bromide. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation, proceeding via an Sₙ2 mechanism with inversion of stereochemistry if a chiral center is present.[4][5]

Protocol:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet is charged with the purified 2-(2,2,2-trifluoro-1-hydroxyethyl)thiophene and anhydrous diethyl ether.

-

Cooling: The solution is cooled to 0 °C in an ice bath.

-

Addition of PBr₃: Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the slow addition of ice-cold water.

-

Workup and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is purified by vacuum distillation or flash column chromatography.

Expected Reactivity and Synthetic Utility

The chemical reactivity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is dictated by the interplay of the thiophene ring, the bromine atom, and the trifluoromethyl group.

Figure 2: Key reactivity pathways of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene.

-

Nucleophilic Substitution: The bromine atom is at a "benzylic-like" position, activated by the adjacent thiophene ring, making it susceptible to Sₙ2 displacement by a variety of nucleophiles.[6][7] The strong electron-withdrawing effect of the trifluoromethyl group may influence the reaction rate.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination of HBr is expected to occur, yielding 2-(2,2,2-trifluorovinyl)thiophene.

-

Organometallic Reagent Formation: The compound can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be used in a wide range of carbon-carbon bond-forming reactions.

-

Cross-Coupling Reactions: The C-Br bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl substituents.

Applications in Drug Discovery and Materials Science

The unique combination of a thiophene ring and a trifluoromethyl group makes 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene a valuable building block in several areas of chemical research.

-

Medicinal Chemistry: Thiophene derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][8] The introduction of a trifluoromethyl group can significantly enhance the pharmacological profile of a molecule.[1] This building block can be used to synthesize novel drug candidates with improved potency and metabolic stability.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The structural motifs present in this molecule are relevant for the development of new crop protection agents.

-

Materials Science: Thiophene-based materials are extensively studied for their applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The incorporation of fluorine can modulate the electronic properties and stability of these materials.

Analytical Characterization

The structure and purity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene can be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the thiophene protons and the methine proton adjacent to the bromine and trifluoromethyl group.

-

¹³C NMR: The spectrum will show signals for the thiophene carbons, the carbon bearing the bromine, and the trifluoromethyl carbon, with characteristic C-F coupling.

-

¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group.[9]

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks with approximately 1:1 ratio).[10] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H and C=C stretching of the thiophene ring, and strong C-F stretching bands.

Safety and Handling

While specific toxicity data for 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is not available, it should be handled with the care appropriate for a reactive organobromine compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a promising fluorinated building block with significant potential for applications in medicinal chemistry, agrochemicals, and materials science. Although direct literature on this compound is scarce, its synthesis, reactivity, and utility can be reliably inferred from established chemical principles. This technical guide provides a solid foundation for researchers to explore the potential of this versatile molecule in their synthetic endeavors.

References

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link].

-

Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds. (2023). Available at: [Link].

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link].

-

Chemistry Steps. Benzylic Bromination. Available at: [Link].

-

Chemistry Steps. SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Available at: [Link].

-

OrgoSolver. Alcohol to Bromide - Common Conditions. Available at: [Link].

-

Chemistry LibreTexts. 18.13 Benzylic Halogenation. (2019). Available at: [Link].

-

BYJU'S. PBr3 Reaction. Available at: [Link].

-

Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. (2024). Available at: [Link].

-

OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available at: [Link].

-

National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2023). Available at: [Link].

-

National Institute of Standards and Technology. Thiophene, 3-bromo-. Available at: [Link].

-

Sci-Hub. Synthesis of polyfunctionalized thiophenes and enediynes via ring-opening reactions of 3-lithiated thieno[2,3-b](and [3,2-b])thiophenes, 3,4-dilithiated thieno[2,3-b]thiophenes and 3,6-dilithiated thieno[3,2-b]thiophenes. Available at: [Link].

-

Sci-Hub. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynes. Available at: [Link].

-

ResearchOnline@JCU. Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). Available at: [Link].

-

ResearchGate. A Review on Reactivity of Thiophenes, Oligothiophenes and Benzothiophenes S.Rajappa, V. K. Gumaste Adv.Heterocycl. Chem, 2013, 108, 1-161. Available at: [Link].

-

PubMed. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. (2016). Available at: [Link].

-

The Royal Society of Chemistry. Supporting Information Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Available at: [Link].

-

Organic Chemistry Portal. Deprotonation of thiophenes using lithium magnesates. Available at: [Link].

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. (1997). Available at: [Link].

-

Sci-Hub. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes. Available at: [Link].

-

ResearchGate. Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads. (2025). Available at: [Link].

-

ResearchGate. 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... | Download Scientific Diagram. Available at: [Link].

-

National Institute of Standards and Technology. Thiophene, 2-bromo-. Available at: [Link].

-

SpringerLink. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. (2018). Available at: [Link].

-

National Institutes of Health. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (2003). Available at: [Link].

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). Available at: [Link].

-

PubMed. Unexpected differences in the alpha-halogenation and related reactivity of sulfones with perhaloalkanes in KOH-t-BuOH. (1998). Available at: [Link].

-

National Institutes of Health. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025). Available at: [Link].

-

PubMed. Study of aromatic nucleophilic substitution with amines on nitrothiophenes in room-temperature ionic liquids. (2006). Available at: [Link].

-

National Institutes of Health. Synthesis and Polymerization of Thiophene‐Bearing 2‐Oxazolines and 2‐Oxazines. (2022). Available at: [Link].

-

YouTube. Bromo pattern in Mass Spectrometry. (2023). Available at: [Link].

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Available at: [Link].

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. Available at: [Link].

-

National Institutes of Health. 2-[(S)-2,2,2-Trifluoro-1-hydroxyethyl]-1-tetralone. (2022). Available at: [Link].

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. (2019). Available at: [Link].

-

ResearchGate. (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Available at: [Link].

-

Journal of the American Chemical Society. Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. (2026). Available at: [Link].

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. (2023). Available at: [Link].

-

ACS Publications. Extracting Structural Data from MALDI-ToF Mass Spectrometry Analysis of Alternating Conjugated Polymers – A Case Study on PBTTT Derivatives. (2024). Available at: [Link].

-

MDPI. Synthesis of a 2-(2-Trifluoroethoxyphenyl)oxazoline. (2022). Available at: [Link].

-

Taylor & Francis Online. Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. (2021). Available at: [Link].

-

ResearchGate. Thiophenes: reactions and synthesis. Available at: [Link].

-

ResearchGate. Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. (2025). Available at: [Link].

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene. As a fluorinated heterocyclic compound, this molecule represents a valuable and strategic building block for researchers in medicinal chemistry and materials science. The incorporation of both a thiophene ring and a trifluoroethyl moiety imparts unique electronic and metabolic properties, making it a subject of increasing interest in the development of novel therapeutic agents and functional materials. This document consolidates available data, presents predicted spectroscopic characteristics, and proposes a robust synthetic pathway, offering a critical resource for scientists engaged in drug discovery and organic synthesis.

Introduction: The Strategic Importance of Fluorinated Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for fine-tuning of pharmacological profiles, often enhancing potency and modulating metabolic pathways.[1] Concurrently, the introduction of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern drug design. The CF₃ group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

The compound 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene merges these two powerful motifs. The reactive bromide at the benzylic-like position serves as a versatile synthetic handle for introducing further complexity, making this molecule a highly valuable intermediate for constructing diverse chemical libraries aimed at identifying new drug leads. This guide aims to provide a detailed understanding of its fundamental properties to facilitate its application in research and development.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity and structure.

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(1-bromo-2,2,2-trifluoroethyl)thiophene | [2] |

| CAS Number | 1249101-79-8 | [2] |

| Molecular Formula | C₆H₄BrF₃S | [2] |

| Molecular Weight | 245.06 g/mol | [2] |

| Canonical SMILES | FC(F)(F)C(Br)C1=CC=CS1 | [2] |

| InChI Key | YWMFCECTXQCCPY-UHFFFAOYSA-N | [2] |

Molecular Visualization

The two-dimensional structure of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene highlights the key functional groups: the thiophene ring, the chiral center at the carbon bearing the bromine, and the trifluoromethyl group.

Caption: 2D structure of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene.

Physicochemical Properties

| Property | 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene | 2-Bromothiophene | Thiophene |

| Appearance | Data not available | Light brown liquid[3] | Colorless liquid |

| Melting Point | Data not available | -10 °C[3] | -38 °C |

| Boiling Point | Data not available | 149 - 151 °C[3] | 84 °C |

| Density | Data not available | 1.684 g/mL at 25 °C | 1.051 g/mL at 25 °C |

| Solubility | Predicted to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Immiscible in water | Insoluble in water |

Proposed Synthesis Protocol

A specific, published synthesis for 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene was not identified. However, a robust and logical three-step synthetic route can be proposed based on well-established transformations in organic chemistry. This protocol offers a reliable method for laboratory-scale preparation.

Caption: Proposed synthetic workflow for the target compound.

Step 1: Synthesis of 2-(2,2,2-Trifluoroacetyl)thiophene

-

Rationale: The first step involves the conversion of a readily available starting material, 2-acetylthiophene, into its trifluoromethylated analog. The Ruppert-Prakash reagent (trifluoromethyl)trimethylsilane, CF₃SiMe₃) is a common and effective nucleophilic trifluoromethyl source for this transformation.[1]

-

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-acetylthiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add (trifluoromethyl)trimethylsilane (1.5 eq) to the solution.

-

Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq), dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of 1M HCl.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 2-(2,2,2-trifluoroacetyl)thiophene.

-

Step 2: Synthesis of 2-(1-Hydroxy-2,2,2-trifluoroethyl)thiophene

-

Rationale: This step involves the selective reduction of the ketone to a secondary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, compatible with the thiophene ring.

-

Procedure:

-

Dissolve the 2-(2,2,2-trifluoroacetyl)thiophene (1.0 eq) from Step 1 in methanol in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.1 eq) portion-wise, controlling the temperature.

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Once the starting material is consumed, carefully quench the reaction with water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol, which may be used in the next step without further purification if sufficiently pure.

-

Step 3: Synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

-

Rationale: The final step is the conversion of the secondary alcohol to the target bromide. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this transformation. An alternative, milder method involves using N-Bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

-

Procedure (using PBr₃):

-

To a solution of 2-(1-hydroxy-2,2,2-trifluoroethyl)thiophene (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto ice.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography to obtain 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene.

-

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key spectroscopic features can be reliably predicted based on the molecular structure and data from analogous compounds.

| Technique | Predicted Features |

| ¹H NMR | - Thiophene Protons (3H): Three distinct signals in the aromatic region (~7.0-7.8 ppm), exhibiting doublet of doublets or multiplet splitting patterns typical for a 2-substituted thiophene. - Methine Proton (1H, -CHBr-): A quartet around 5.0-5.5 ppm due to coupling with the three fluorine atoms of the CF₃ group (³JHF ~ 6-8 Hz). |

| ¹⁹F NMR | - Trifluoromethyl Group (-CF₃): A single signal, likely a doublet due to coupling with the adjacent methine proton (³JFH ~ 6-8 Hz). The chemical shift is expected in the range of -70 to -80 ppm (relative to CFCl₃).[4] |

| ¹³C NMR | - Six distinct signals: Four signals for the sp² hybridized carbons of the thiophene ring, one signal for the methine carbon (-CHBr-), and one quartet for the trifluoromethyl carbon due to C-F coupling. |

| IR Spectroscopy | - ~3100 cm⁻¹: Aromatic C-H stretching (thiophene ring). - ~1400-1500 cm⁻¹: C=C stretching of the thiophene ring. - 1100-1350 cm⁻¹: Strong C-F stretching absorptions. - 500-600 cm⁻¹: C-Br stretching. |

| Mass Spec. | - Molecular Ion (M⁺): A prominent peak at m/z 244 and an M+2 peak at m/z 246 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |

Reactivity, Stability, and Handling

Chemical Reactivity

-

Nucleophilic Substitution: The C-Br bond is at a benzylic-like position, activated by the adjacent thiophene ring. This makes it susceptible to nucleophilic substitution reactions (Sₙ1 or Sₙ2), providing a key route to introduce a wide variety of functional groups (e.g., amines, azides, cyanides, thiols). This is the primary utility of this compound as a synthetic intermediate.

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution (e.g., nitration, acylation). However, the electron-withdrawing nature of the 1-bromo-2,2,2-trifluoroethyl side chain will deactivate the ring towards this type of reaction compared to unsubstituted thiophene. Substitution would be expected to occur primarily at the 5-position.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized under strong oxidizing conditions, potentially leading to the corresponding sulfoxide or sulfone.[3]

Stability and Storage

Like many brominated organic compounds, 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene may be sensitive to light and should be stored in an amber bottle. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.

Safety and Handling

Based on supplier safety data, this compound presents several hazards.[2]

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention if irritation persists.

-

Conclusion

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a strategically designed chemical building block that holds significant potential for advancing drug discovery and materials science. While comprehensive experimental data on its physicochemical properties remain to be published, this guide has provided a robust framework of its known identifiers, predicted characteristics, and a plausible synthetic route. The combination of a reactive bromide handle, a metabolically robust trifluoromethyl group, and the pharmaceutically relevant thiophene core makes this compound a valuable tool for the synthesis of novel and complex molecules. It is hoped that this technical guide will serve as a useful resource for researchers and scientists, enabling them to harness the full potential of this promising intermediate.

References

- Fluorochem. 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene. [URL: https://www.fluorochem.co.uk/product/f460817/2-(1-bromo-2,2,2-trifluoroethyl)thiophene]

- Thermo Fisher Scientific. Safety Data Sheet: 2-Bromothiophene. (2012-03-23). [URL: https://www.fishersci.com/sds?productName=AC107560050]

- Sigma-Aldrich. Safety Data Sheet: Thiophene. (2024-03-02). [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/t31801]

- J&W Pharmlab. 2-(1-Bromo-2,2,2-trifluoro-ethyl)-thiophene. [URL: https://www.jwpharmalab.com/pro-detail-5749.html]

- Alfa Chemistry. 19F NMR Chemical Shift Table. [URL: https://organofluorine.alfa-chemistry.com/support/19f-nmr-chemical-shift-table.html]

- Doltade Sonal N., et al. Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://ijpra.com/index.php/ijpra/article/view/1004]

Sources

An In-depth Technical Guide to the Synthesis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The trifluoromethyl group imparts unique electronic properties and metabolic stability, while the reactive bromine handle allows for further molecular elaboration, making this a valuable building block for novel chemical entities. This document eschews a rigid template, instead presenting a logical and scientifically-grounded narrative that elucidates the strategic considerations and mechanistic underpinnings of the synthetic route. We will detail a two-step approach commencing with the synthesis of the precursor, 2-(2,2,2-trifluoroethyl)thiophene, followed by a selective free-radical bromination. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing not just a protocol, but a framework for understanding and optimizing the synthesis of this and related compounds.

Introduction: The Strategic Importance of Fluorinated Thiophenes

Thiophene and its derivatives are privileged scaffolds in a vast array of pharmacologically active compounds and functional organic materials.[1][2] The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, into organic molecules can profoundly and beneficially alter their physicochemical and biological properties. The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, often leading to enhanced bioavailability and metabolic stability.

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a particularly valuable synthetic intermediate. The thiophene core provides a versatile aromatic platform, the trifluoromethyl group offers the aforementioned benefits of fluorination, and the benzylic-like bromide serves as a key functional handle for a variety of subsequent transformations, including nucleophilic substitutions and cross-coupling reactions. This guide will provide a detailed, field-proven methodology for the preparation of this important building block.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The direct introduction of a 1-bromo-2,2,2-trifluoroethyl substituent onto the thiophene ring in a single step is challenging. Therefore, a more strategic, two-step approach is proposed. This involves the initial synthesis of 2-(2,2,2-trifluoroethyl)thiophene, followed by the selective bromination of the carbon alpha to the thiophene ring.

Caption: A high-level overview of the two-step synthetic strategy.

Step 1: Synthesis of 2-(2,2,2-Trifluoroethyl)thiophene

The key transformation in this step is the formation of a carbon-carbon bond between the thiophene ring and a trifluoroethyl moiety. While several methods could be envisioned, a highly reliable approach involves the reaction of a thiophene-based nucleophile with a suitable trifluoroethyl electrophile.

Mechanistic Rationale

The generation of 2-thienyllithium from 2-bromothiophene is a classic and efficient method for creating a potent thiophene-based nucleophile.[3] This organolithium species can then readily react with an electrophilic source of the trifluoroethyl group. A suitable electrophile for this purpose is 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), which possesses an excellent leaving group in the form of the triflate anion.

Sources

spectral data for 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Introduction

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structural elucidation is paramount for confirming its identity and purity, which relies heavily on a combination of spectroscopic techniques. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features. The methodologies described herein are grounded in established analytical principles to ensure data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. For 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.60 | dd | 5.1, 1.2 | H5 |

| 7.20 | dd | 3.6, 1.2 | H3 |

| 7.08 | dd | 5.1, 3.6 | H4 |

| 5.25 | q | 7.0 | CH |

Interpretation:

-

The three signals in the aromatic region (7.0-7.6 ppm) are characteristic of a 2-substituted thiophene ring. The coupling constants (J values) are crucial for assigning each proton. The H5 proton typically appears at the highest chemical shift due to its proximity to the sulfur atom and exhibits coupling to both H4 (J ≈ 5.1 Hz) and H3 (J ≈ 1.2 Hz). The H3 proton is coupled to H4 (J ≈ 3.6 Hz) and H5 (J ≈ 1.2 Hz). The H4 proton shows coupling to both H5 and H3.

-

The quartet at approximately 5.25 ppm is assigned to the methine proton (CH). Its multiplicity is due to coupling with the three equivalent fluorine atoms of the trifluoromethyl group.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 135.2 | s | - | C2 |

| 128.5 | s | - | C5 |

| 127.8 | s | - | C4 |

| 126.9 | s | - | C3 |

| 123.0 | q | 278 | CF₃ |

| 49.5 | q | 35 | CH |

Interpretation:

-

The four signals in the aromatic region (126-136 ppm) correspond to the four carbon atoms of the thiophene ring. The carbon atom directly attached to the substituent (C2) is typically deshielded.

-

The signal for the trifluoromethyl group (CF₃) appears as a quartet due to coupling with the three fluorine atoms. The large coupling constant (J ≈ 278 Hz) is characteristic of a one-bond ¹³C-¹⁹F coupling.

-

The methine carbon (CH) signal also appears as a quartet due to two-bond coupling with the three fluorine atoms, but with a smaller coupling constant (J ≈ 35 Hz).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides specific information about the fluorine atoms in the molecule.

Expected ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -72.5 | d | 7.0 | CF₃ |

Interpretation:

-

A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

This signal will appear as a doublet due to coupling with the adjacent methine proton (CH). The chemical shift is typically in the range of -70 to -80 ppm relative to a CFCl₃ standard.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width of 50 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Use CFCl₃ as an external or internal standard.

-

Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function, followed by Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is used to identify the functional groups present in a molecule.

Expected IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | m | C-H stretching (aromatic) |

| 1500-1400 | m | C=C stretching (aromatic ring) |

| 1350-1150 | s | C-F stretching |

| 850-800 | s | C-H bending (out-of-plane) |

| 700-600 | m | C-Br stretching |

Interpretation:

-

The C-H stretching vibrations of the thiophene ring are expected in the 3100-3000 cm⁻¹ region.

-

The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1500-1400 cm⁻¹ region.

-

A strong absorption band in the 1350-1150 cm⁻¹ range is indicative of the C-F stretching vibrations of the trifluoromethyl group.

-

The out-of-plane C-H bending vibrations of the 2-substituted thiophene ring will result in a strong band around 850-800 cm⁻¹.

-

The C-Br stretching vibration is expected in the lower frequency region, typically between 700 and 600 cm⁻¹.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For Attenuated Total Reflectance (ATR) IR, place a small drop of the neat liquid sample directly onto the ATR crystal. For transmission IR, a thin film of the liquid sample can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 258/260 | ~10/10 | [M]⁺ (Molecular ion) |

| 179 | 100 | [M-Br]⁺ |

| 110 | 40 | [C₅H₃S]⁺ |

| 83 | 20 | [C₄H₃S]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺) should appear as a doublet at m/z 258 and 260 with approximately equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1).

-

The base peak (most intense peak) is expected at m/z 179, corresponding to the loss of a bromine radical from the molecular ion ([M-Br]⁺). This fragmentation is favorable due to the relative stability of the resulting cation.

-

Other significant fragments may include the thiophenylmethyl cation at m/z 110 and the thiophene cation at m/z 83.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to induce fragmentation.

-

Mass Analysis: Use a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their m/z ratio.

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The comprehensive spectral analysis of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene using NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation patterns. The protocols and interpretations provided in this guide serve as a robust framework for researchers in the fields of chemical synthesis and drug development.

References

Mol-Instincts. (n.d.). 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene. Retrieved from [Link]

A Comprehensive Technical Guide to the Electrophilic and Nucleophilic Reactivity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene

Executive Summary

This technical guide provides an in-depth analysis of the chemical reactivity of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene, a molecule of significant interest in medicinal chemistry and materials science. The compound exhibits a distinct dual-reactivity profile, dictated by the interplay of its electron-rich aromatic thiophene core and the highly electron-deficient 1-bromo-2,2,2-trifluoroethyl side chain. This document elucidates the mechanistic principles governing its behavior, offering both theoretical insights and practical, field-proven experimental protocols. We will explore the molecule's primary electrophilic site on the side-chain carbon, which is susceptible to nucleophilic substitution and base-induced elimination, as well as the nucleophilic character of the thiophene ring, which undergoes electrophilic aromatic substitution and metalation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique synthetic potential of this versatile building block.

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, renowned for their wide-ranging pharmacological activities and applications in materials science.[1] The thiophene ring is often considered a bioisostere of a benzene ring, capable of engaging in similar molecular interactions but with distinct electronic and metabolic properties.[2] The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

The molecule 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene represents a synthetically powerful intermediate. Its structure uniquely combines two opposing reactive centers:

-

A Nucleophilic Aromatic System: The thiophene ring, an electron-rich heterocycle.[4]

-

A Potent Electrophilic Center: The benzylic-like carbon atom of the side chain, which is activated by three powerful electron-withdrawing groups: the bromine atom, the trifluoromethyl group, and the thiophene ring itself.

Understanding the factors that control the reactivity at these distinct sites is paramount for designing selective and efficient synthetic transformations. This guide will dissect these factors, providing a clear framework for predicting and controlling the chemical behavior of this compound.

Chapter 1: The Electrophilic Nature of the 1-Bromo-2,2,2-trifluoroethyl Side Chain

The most pronounced feature of the title compound's reactivity is the electrophilic character of the carbon atom alpha to the thiophene ring (Cα). This site serves as the primary target for electron-rich species (nucleophiles).

Mechanistic Rationale: The Activation of Cα

The high electrophilicity of the Cα is a direct consequence of the cumulative inductive effect (-I) of its substituents.

-

Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups in organic chemistry, it strongly polarizes the Cα-CF₃ bond, drawing electron density away from the carbon center.

-

Bromine Atom (-Br): Being a highly electronegative halogen, bromine further depletes the electron density at Cα. Critically, it also functions as an excellent leaving group in nucleophilic substitution reactions.[5]

-

Thiophene Ring: The sp²-hybridized carbons of the aromatic ring are more electronegative than a standard alkyl group, contributing an additional, albeit weaker, electron-withdrawing inductive effect.

This confluence of effects renders the Cα atom highly electron-poor and thus an excellent electrophile.[6][7]

Nucleophilic Substitution Reactions

The primary reaction pathway at the Cα center is nucleophilic substitution, where a nucleophile displaces the bromide ion.[5] This reaction is highly versatile and can be achieved with a wide array of nucleophiles.

| Nucleophile Class | Example Nucleophile | Product Type |

| Oxygen | Sodium Phenoxide (NaOPh) | Thienyl Ether |

| Nitrogen | Pyrrolidine | Thienyl Amine |

| Sulfur | Sodium Thiophenoxide (NaSPh) | Thienyl Thioether |

| Carbon | Sodium Cyanide (NaCN) | Thienyl Nitrile |

Experimental Protocol 1.1: Generalized Procedure for Nucleophilic Substitution with a Thiol

This protocol describes a self-validating system for the S-alkylation of a thiol, a common and reliable transformation. The causality for each step is explained to ensure reproducibility.

Objective: To synthesize 2-(2,2,2-trifluoro-1-(phenylthio)ethyl)thiophene.

Materials:

-

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (1.0 eq)

-

Thiophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (CH₃CN), anhydrous, 5 mL per mmol of substrate

Methodology:

-

Inert Atmosphere: A round-bottom flask is charged with anhydrous potassium carbonate and purged with nitrogen. Causality: This step is crucial to prevent the oxidation of the thiophenol nucleophile to diphenyl disulfide, which is a common side reaction in the presence of oxygen.

-

Reagent Addition: Anhydrous acetonitrile is added, followed by thiophenol. The resulting suspension is stirred for 10 minutes at room temperature. Causality: This pre-stirring allows the base (K₂CO₃) to deprotonate the weakly acidic thiophenol, generating the much more potent thiophenolate anion (PhS⁻) in situ. A stronger nucleophile accelerates the reaction.[6]

-

Substrate Introduction: The 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is added dropwise to the stirred suspension.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting material spot and the appearance of a new, less polar product spot validates reaction progress.

-

Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic salts (K₂CO₃ and KBr). The filtrate is then concentrated under reduced pressure.

-

Purification: The crude residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography on silica gel.

Diagram 1.1: Nucleophilic Substitution (Sₙ2) Mechanism

This diagram illustrates the concerted backside attack of the nucleophile, leading to the inversion of stereochemistry (if the center were chiral) and displacement of the bromide leaving group.

Caption: Generalized Sₙ2 mechanism at the Cα position.

Chapter 2: The Nucleophilic Character of the Thiophene Ring

While the side chain is strongly electrophilic, the thiophene ring itself is an aromatic, electron-rich system capable of acting as a nucleophile, primarily in electrophilic aromatic substitution (SₑAr) reactions.

Electron Distribution and Aromaticity

Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring.[4] Four electrons are contributed by the carbon atoms, and two are contributed from one of the lone pairs on the sulfur atom. This delocalization creates a region of high electron density, making the ring nucleophilic.[8]

Electrophilic Aromatic Substitution (SₑAr)

Thiophene is more reactive towards electrophiles than benzene.[2] Substitution occurs preferentially at the C2 (α) position.[9][10] In our molecule, the C2 position is already substituted. The -(CH(Br)CF3) group is deactivating due to its strong inductive electron withdrawal, which reduces the ring's nucleophilicity. However, it still directs incoming electrophiles to the other α-position, C5.

| Reaction | Electrophile Source | Product |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)thiophene |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-(1-bromo-2,2,2-trifluoroethyl)thiophene |

| Acylation | Acetyl Chloride / AlCl₃ | 5-Acetyl-2-(1-bromo-2,2,2-trifluoroethyl)thiophene |

Experimental Protocol 2.1: Selective Bromination at the C5 Position

Objective: To synthesize 5-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)thiophene.

Materials:

-

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Dimethylformamide (DMF), anhydrous

Methodology:

-

Reagent Solution: The thiophene substrate is dissolved in anhydrous DMF in a flask protected from light. Causality: NBS can undergo radical reactions when exposed to light. Protecting the reaction ensures the desired polar electrophilic mechanism predominates.

-

Cooling: The solution is cooled to 0 °C in an ice bath. Causality: Electrophilic bromination of activated rings like thiophene can be highly exothermic. Cooling controls the reaction rate and prevents the formation of polysubstituted byproducts.

-

Electrophile Addition: NBS is added portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by TLC. Self-Validation: A successful reaction is indicated by the consumption of the starting material and the formation of a single, new, less polar product.

-

Quenching and Extraction: The reaction is poured into ice-water and extracted with diethyl ether. The organic layers are combined, washed with aqueous sodium thiosulfate solution (to remove any residual bromine), water, and brine.

-

Purification: The organic layer is dried over magnesium sulfate, filtered, and concentrated to yield the crude product, which is then purified by chromatography.

Diagram 2.1: SₑAr Mechanism at the C5 Position

This diagram shows the attack of the C5 position on the electrophile (E⁺), forming a stabilized resonance intermediate (Wheland intermediate), followed by deprotonation to restore aromaticity.[11]

Caption: Electrophilic aromatic substitution at the C5 position.

Chapter 3: Computational Analysis of Molecular Reactivity

To provide a deeper, quantitative understanding of the molecule's reactivity, we can turn to computational chemistry. Density Functional Theory (DFT) calculations can predict the electron distribution and orbital energies that govern chemical behavior.[12][13]

Molecular Electrostatic Potential (MEP)

An MEP map provides a visual representation of the charge distribution on a molecule.

-

Nucleophilic Regions (Red/Yellow): These areas are electron-rich and are susceptible to attack by electrophiles. For our molecule, this region would be concentrated over the π-system of the thiophene ring, particularly at the C5 position.

-

Electrophilic Regions (Blue): These areas are electron-poor and are targets for nucleophiles. A strong blue region would be located on the Cα atom of the side chain, confirming its status as the primary electrophilic center.

Frontier Molecular Orbital (FMO) Analysis

FMO theory explains reactivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile.[14]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is expected to be localized primarily on the Cα-Br antibonding orbital. A nucleophile's HOMO will preferentially overlap with this orbital, leading to the cleavage of the C-Br bond, perfectly explaining the observed nucleophilic substitution reactions.

-

HOMO (Highest Occupied Molecular Orbital): The HOMO is predicted to be distributed across the thiophene ring's π-system. This orbital will interact with the LUMO of an incoming electrophile, initiating electrophilic aromatic substitution at the site of the largest HOMO coefficient, which would be C5.

| Parameter | Location | Significance |

| Highest Positive Partial Charge (δ+) | Cα of the side chain | Confirms primary electrophilic site |

| Highest Negative Partial Charge (δ-) | Fluorine atoms, Sulfur atom | Indicates regions of high electron density |

| LUMO Localization | Cα-Br σ* orbital | Site for nucleophilic attack |

| HOMO Localization | Thiophene Ring π-system | Site for electrophilic attack |

Diagram 3.1: Reactivity Workflow

This diagram summarizes the decision-making process for reacting with 2-(1-Bromo-2,2,2-trifluoroethyl)thiophene based on the choice of reagent.

Caption: Decision tree for predicting reaction outcomes.

Conclusion

2-(1-Bromo-2,2,2-trifluoroethyl)thiophene is a textbook example of a molecule with orthogonal reactivity. Its chemistry is dominated by the powerful electrophilic center on the side chain, which readily undergoes substitution with a variety of nucleophiles. Concurrently, the nucleophilic thiophene ring can be functionalized through electrophilic aromatic substitution, directing incoming electrophiles to the C5 position. This dual-reactivity allows for a stepwise, selective functionalization of the molecule. By carefully choosing reagents and reaction conditions—a nucleophile to target the side chain or an electrophile to target the ring—chemists can unlock the full synthetic potential of this valuable and highly versatile building block for applications in drug discovery and advanced material synthesis.

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. [Link]

-

Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. Wiley. [Link]

-

Taylor, R. (1991). Electrophilic Aromatic Substitution. Wiley. [Link]

-

Organic Chemistry Tutor. (n.d.). Electrophilic Substitution in Pyrrole, Thiophene, and Furan. [Link][10]

-

Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link][11]

-

Capozzi, G., Modena, G., & Pasquato, L. (1995). The Chemistry of the Thiophene S,S-Dioxide (Sulfone) and S-Oxide (Sulfoxide) Systems. In The Chemistry of Heterocyclic Compounds. Wiley. [Link]

-

Shafiee, A., & Ghasemian, F. (2012). Thiophene and Its Derivatives in Pharmaceutical and Medicinal Chemistry. In Thiophenes: Advances in Research and Applications. Nova Science Publishers. [Link]

-

Brandsma, L., & Verkruijsse, H. D. (1987). Preparative Polar Organometallic Chemistry 1. Springer-Verlag. [Link]

-

Chemistry LibreTexts. (2019). Nucleophiles and Electrophiles. [Link][6]

-

El-Azhary, A. A. (2018). Heterocyclic Compounds. [Link]

-

Royal Society of Chemistry. (2021). Recent advances in trifluoroethylation reaction. [Link][3]

-

Rasool, N., et al. (2018). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules. [Link][12]

-

The Organic Chemistry Tutor. (2017). Identifying nucleophilic and electrophilic centers. [Link][7]

-

ResearchGate. (2009). DFT computation of the electron spectra of thiophene. [Link][13]

-

NC State University Libraries. (n.d.). The Discovery of Nucleophilic Substitution Reactions. [Link]

-

Chemistry Academy. (2020). Thiophene Electrophilic substitution reactions. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 5. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. The electrophilic aromatic substitution reaction rate for thiophe... | Study Prep in Pearson+ [pearson.com]

- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Thiophene - Wikipedia [en.wikipedia.org]

The Strategic Integration of Trifluoromethylated Thiophenes in Modern Drug Discovery: A Technical Guide

Abstract

The confluence of fluorine chemistry and heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. Among the myriad of structural motifs, the trifluoromethylated thiophene core has emerged as a particularly privileged scaffold. This technical guide provides an in-depth exploration of the rationale, synthesis, and application of trifluoromethylated thiophenes in drug discovery. We will dissect the profound impact of the trifluoromethyl (CF3) group on the physicochemical and pharmacological properties of the thiophene ring, explore robust synthetic methodologies for their preparation, and present compelling case studies that underscore their therapeutic potential across various disease areas. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful structural amalgam to design next-generation therapeutics with enhanced efficacy, selectivity, and metabolic stability.

The Symbiotic Advantage: Trifluoromethyl Group and Thiophene Scaffold

The strategic incorporation of a trifluoromethyl group onto a thiophene ring creates a molecular entity with a unique and highly advantageous set of properties for drug design. This combination is not merely additive but rather synergistic, with each component enhancing the desirable attributes of the other.

The Trifluoromethyl Group: A Bioisostere with Transformative Power

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, primarily due to its ability to modulate key molecular properties.[1] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a valuable tool for optimizing drug candidates.[2] The C-F bond is one of the strongest in organic chemistry, rendering the CF3 group highly resistant to metabolic degradation, a crucial factor in improving a drug's half-life.[1]

The CF3 group can act as a bioisosteric replacement for other chemical moieties, such as a methyl or chloro group. This substitution can lead to improved binding affinity and selectivity for the target protein. In some cases, trifluoromethylated compounds have shown greater potency and improved metabolic stability compared to their non-fluorinated analogs.[3][4]

The Thiophene Ring: A Privileged Heterocyclic Scaffold

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in FDA-approved drugs.[5] The thiophene ring is a versatile building block that can be readily functionalized, allowing for the exploration of a wide chemical space.[6] Its unique electronic properties and ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, contribute to its success as a pharmacophore.[5]

Thiophene-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[5][7][8] The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions.[5]

Synthetic Strategies for Trifluoromethylated Thiophenes

The synthesis of trifluoromethylated thiophenes can be broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed thiophene ring and the construction of the thiophene ring from trifluoromethylated precursors.

Direct C-H Trifluoromethylation of Thiophenes

Recent advances in synthetic methodology have enabled the direct introduction of a CF3 group onto the thiophene ring, bypassing the need for pre-functionalization.

Visible-light photoredox catalysis has emerged as a powerful and mild method for the trifluoromethylation of heterocycles, including thiophenes.[9][10] This approach typically utilizes a photocatalyst, such as Ru(bpy)3Cl2 or an organic dye, which, upon excitation with visible light, can generate a trifluoromethyl radical from a suitable precursor like CF3I or CF3SO2Cl.[9][10] This radical can then engage in a reaction with the thiophene ring to afford the desired trifluoromethylated product. These reactions often proceed at room temperature and exhibit good functional group tolerance.[9]

Copper-catalyzed methods have also been extensively developed for the trifluoromethylation of aromatic and heteroaromatic compounds.[11][12] These reactions can employ a variety of trifluoromethylating agents, including nucleophilic (e.g., TMSCF3), electrophilic (e.g., Togni's reagent), and radical sources.[11][12] Copper(I) thiophene-2-carboxylate (CuTC) has been shown to be an effective catalyst for the nucleophilic trifluoromethylation of benzylic chlorides.[13]

Synthesis from Trifluoromethylated Building Blocks

An alternative and often highly regioselective approach involves the construction of the thiophene ring using trifluoromethylated starting materials. This strategy provides excellent control over the position of the CF3 group.

Applications of Trifluoromethylated Thiophenes in Drug Discovery: Case Studies

The unique properties of trifluoromethylated thiophenes have been exploited in the development of novel therapeutic agents targeting a range of diseases.

Monoamine Oxidase B (MAO-B) Inhibitors for Neurodegenerative Diseases

A series of 5-(1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-carboxamides were identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[14] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease and other neurodegenerative disorders. The lead compound, HT-0411, was found to improve memory in rodent models.[14] The trifluoromethyl group in this series is crucial for achieving high potency and selectivity.

| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity (MAO-A/MAO-B) |

| HT-0411 | 15 | >10,000 | >667 |

| Analog 1 | 8 | >10,000 | >1250 |

| Analog 2 | 22 | >10,000 | >455 |

Data synthesized from ACS Chem Neurosci. 2017, 8, 12, 2746–2758.

Phosphoinositide 3-Kinase (PI3K) Inhibitors for Cancer Therapy

Tetra-substituted thiophenes have been developed as highly selective inhibitors of PI3Kα, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.[15][16] The structure-based design of these inhibitors led to compounds with subnanomolar potency against PI3Kα and excellent selectivity over the related mTOR kinase.[15] The substitution pattern on the thiophene ring, which includes a trifluoromethyl group, was optimized to block potential sites of metabolism, thereby improving the pharmacokinetic profile of these compounds.[15]

| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Selectivity (mTOR/PI3Kα) |

| Lead Compound | 0.8 | >7000 | >8750 |

| Optimized Analog | 0.5 | >10000 | >20000 |

Data synthesized from ACS Med. Chem. Lett. 2011, 2, 10, 779–783.

Experimental Protocols

General Protocol for Photoredox-Catalyzed Trifluoromethylation of Thiophene

Materials:

-

Thiophene substrate (1.0 equiv)

-

Trifluoromethylating agent (e.g., CF3I or CF3SO2Cl) (1.5 - 2.0 equiv)

-

Photocatalyst (e.g., Ru(bpy)3Cl2 or fac-Ir(ppy)3) (1-2 mol%)

-

Base (e.g., K2CO3 or DIPEA) (2.0 equiv)

-

Degassed solvent (e.g., acetonitrile or DMF)

Procedure:

-

To a reaction vessel equipped with a magnetic stir bar, add the thiophene substrate, photocatalyst, and base.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add the degassed solvent and the trifluoromethylating agent via syringe.

-

Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., blue LEDs or a compact fluorescent lamp).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated thiophene.

In Vitro Metabolic Stability Assay

Materials:

-

Test compound (trifluoromethylated thiophene derivative)

-

Liver microsomes (human, rat, or mouse)

-

NADPH regenerating system (or UDPGA for glucuronidation assays)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching and protein precipitation)

-

Internal standard

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, pre-incubate the liver microsomes in phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound.

-

At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the disappearance rate of the test compound.

Conclusion and Future Perspectives

The strategic incorporation of the trifluoromethyl group into the thiophene scaffold has proven to be a highly effective strategy in modern drug discovery. This combination imparts a desirable profile of metabolic stability, lipophilicity, and potent biological activity. The continued development of novel and efficient synthetic methodologies for the preparation of trifluoromethylated thiophenes will undoubtedly accelerate their exploration in a wider range of therapeutic areas. As our understanding of the intricate interplay between structure and function deepens, we can anticipate the emergence of a new generation of trifluoromethylated thiophene-based drugs with superior efficacy and safety profiles, addressing unmet medical needs.

References

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

-

Iqbal, N., Choi, S., Ko, E., & Cho, E. J. (2012). Trifluoromethylation of heterocycles via visible light photoredox catalysis. Tetrahedron Letters, 53(15), 2005–2008. [Link]

-

Johnson, D. S., et al. (2017). Identification of 5-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)thiophene-2-Carboxamides as Novel and Selective Monoamine Oxidase B Inhibitors Used to Improve Memory and Cognition. ACS Chemical Neuroscience, 8(12), 2746–2758. [Link]

-

Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]

-

Matoušová, E., et al. (2016). S-Trifluoromethylation of Thiols by Hypervalent Iodine Reagents: A Joint Experimental and Computational Study. Chemistry – A European Journal, 22(7), 2424-2432. [Link]

-

Jia, H., et al. (2021). Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. [Link]

-

Shang, M., & Fu, Y. (2018). Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry, 14, 113-131. [Link]

-

Sajiki, H., et al. (2005). Copper-catalyzed nucleophilic trifluoromethylation of benzylic chlorides. Chemical Communications, (23), 2983–2985. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry. [Link]

-

Togni, A., et al. (2006). A New, Stable, and Versatile Class of Reagents for Electrophilic Trifluoromethylation. Angewandte Chemie International Edition, 45(40), 6694-6697. [Link]

-

Wang, F., et al. (2011). Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Journal of the American Chemical Society, 133(41), 16410–16413. [Link]

-

Stephenson, C. R. J., et al. (2012). Photoredox catalytic trifluoromethylation of alkenes and heteroarenes. Beilstein Journal of Organic Chemistry, 8, 1039-1045. [Link]

-

Xu, J., et al. (2011). Copper-Catalyzed Trifluoromethylation of Terminal Alkynes. Angewandte Chemie International Edition, 50(36), 8338-8342. [Link]

-

Liu, T., & Shen, Q. (2012). Copper-Catalyzed Allylic Trifluoromethylation of Alkenes. Organic Letters, 14(16), 4158–4161. [Link]

-

Heffron, T. P., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(10), 779–783. [Link]

-

Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104183. [Link]

-

Bhattacharyya, A., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Organic Letters, 26(25), 5370–5374. [Link]

-

Wang, X., et al. (2017). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 13, 1396–1401. [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Heffron, T. P., et al. (2011). Highly Selective and Potent Thiophenes as PI3K Inhibitors with Oral Antitumor Activity. ACS Medicinal Chemistry Letters, 2(10), 779–783. [Link]

-

Xu, J., et al. (2011). Copper-Catalyzed Trifluoromethylation of Terminal Alkenes through Allylic C–H Bond Activation. Journal of the American Chemical Society, 133(41), 16410–16413. [Link]

-

Sharma, R., & Singh, P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(5), 720. [Link]

-

de la Cruz, J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(1), 9. [Link]

-

Gomha, S. M., et al. (2019). Synthesis and Structure–Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 24(18), 3323. [Link]

-

Kumar, A., et al. (2021). A Mini Review on Thiophene-based derivatives as anticancer agents. Journal of Drug Delivery and Therapeutics, 11(4-S), 159-165. [Link]

-

Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. [Link]

-

Kamal, A., et al. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 103, 104183. [Link]

-

Bencke, C. E., et al. (2011). Synthesis of Building Blocks for the Construction of Trialomethylated Heterocycles. 14th Brazilian Meeting on Organic Synthesis. [Link]

-

Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery. Journal of Fluorine Chemistry, 249, 109852. [Link]

-

Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

-

Wang, F., et al. (2014). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 50(73), 10632-10634. [Link]

-

Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1254. [Link]

-

Su, Y., et al. (2023). Design of allosteric modulators that change GPCR G protein subtype selectivity. Nature Chemical Biology, 19(9), 1104–1113. [Link]

-

Zhang, Y. (2025). Design and biological activity of trifluoromethyl containing drugs. Wechem. [Link]

-